1-Phenylethane-1,2-dithiol 1-Phenylethane-1,2-dithiol
Brand Name: Vulcanchem
CAS No.: 4208-42-8
VCID: VC18943288
InChI: InChI=1S/C8H10S2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
SMILES:
Molecular Formula: C8H10S2
Molecular Weight: 170.3 g/mol

1-Phenylethane-1,2-dithiol

CAS No.: 4208-42-8

Cat. No.: VC18943288

Molecular Formula: C8H10S2

Molecular Weight: 170.3 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylethane-1,2-dithiol - 4208-42-8

Specification

CAS No. 4208-42-8
Molecular Formula C8H10S2
Molecular Weight 170.3 g/mol
IUPAC Name 1-phenylethane-1,2-dithiol
Standard InChI InChI=1S/C8H10S2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Standard InChI Key DLSSSVYTDXSXKE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CS)S

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

1-Phenylethane-1,2-dithiol consists of a benzene ring bonded to an ethane chain where both carbon atoms at positions 1 and 2 are substituted with thiol groups. The IUPAC name, 1-phenylethane-1,2-dithiol, reflects this arrangement. Its structure is represented by the SMILES notation C1=CC=CC=C1C(C(S)S)C\text{C1=CC=CC=C1C(C(S)S)C}, highlighting the phenyl group and adjacent thiol functionalities .

Synonyms and Registry Identifiers

The compound is known by several alternative names, including:

  • 1,2-Ethanedithiol,1-phenyl

  • Styroldimercaptan

  • Phenylethan-1,2-dithiol

Key identifiers include:

  • CAS Registry Number: 4208-42-8

  • HS Code: 2930909090 (classified under "other organo-sulfur compounds")

  • Exact Mass: 170.022 g/mol

Physicochemical Properties

The physicochemical profile of 1-phenylethane-1,2-dithiol is critical for understanding its behavior in industrial and laboratory settings. Key properties include:

PropertyValueSource
Molecular FormulaC8H10S2\text{C}_8\text{H}_{10}\text{S}_2
Molecular Weight170.295 g/mol
Exact Mass170.022 g/mol
Polar Surface Area (PSA)77.6 Ų
LogP (Octanol-Water)2.59

Notes:

  • Solubility: Limited data exist, but analogous dithiols exhibit solubility in organic solvents like ethanol and chloroform .

  • Stability: Thiols are prone to oxidation, forming disulfides; thus, storage under inert atmospheres is recommended.

  • Thermal Properties: Melting and boiling points remain unreported, necessitating experimental characterization.

Synthesis and Manufacturing

Route 1: Thiolation of Diol Precursors

1-Phenyl-1,2-ethanediol (CAS 93-56-1), a structurally related diol, could serve as a precursor. Thiolation via reaction with thiourea or phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) may replace hydroxyl (-OH) groups with thiols (-SH) . For example:

C8H10O2+2 ThioureaC8H10S2+2 NH3+2 H2O\text{C}_8\text{H}_{10}\text{O}_2 + 2\ \text{Thiourea} \rightarrow \text{C}_8\text{H}_{10}\text{S}_2 + 2\ \text{NH}_3 + 2\ \text{H}_2\text{O}

This method aligns with protocols used for synthesizing alkanedithiols .

Route 2: Nucleophilic Substitution

Brominated intermediates, such as 1-phenyl-1,2-dibromoethane, could undergo nucleophilic substitution with sodium hydrosulfide (NaSH\text{NaSH}):

C8H8Br2+2 NaSHC8H10S2+2 NaBr\text{C}_8\text{H}_8\text{Br}_2 + 2\ \text{NaSH} \rightarrow \text{C}_8\text{H}_{10}\text{S}_2 + 2\ \text{NaBr}

This approach mirrors strategies employed in synthesizing β-aminoalcohol thiosulfates .

Purification and Characterization

Purification typically involves recrystallization from non-polar solvents (e.g., petroleum ether) or chromatography. Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to identify protons and carbons adjacent to thiol groups.

  • Mass Spectrometry: Molecular ion peaks at m/z 170.022 .

Applications and Uses

Coordination Chemistry

Dithiols serve as bidentate ligands in metal complexes. For instance, 1-phenylethane-1,2-dithiol could coordinate to transition metals (e.g., gold, platinum), enabling applications in catalysis or nanomaterials .

Organic Synthesis

  • Protecting Groups: Thiols protect carbonyl groups during multi-step syntheses.

  • Crosslinking Agents: In polymer chemistry, dithiols facilitate disulfide bond formation, enhancing material stability.

Recent Research and Developments

Stability Studies

Recent investigations focus on stabilizing dithiols via derivatization (e.g., acetals) to mitigate oxidation .

Green Chemistry Applications

Emerging interest in using 1-phenylethane-1,2-dithiol as a sulfur source in sustainable synthesis, reducing reliance on toxic reagents.

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